molecular formula C16H16BNO5S B168972 (5-methoxy-1-tosyl-1H-indol-3-yl)boronic acid CAS No. 149108-62-3

(5-methoxy-1-tosyl-1H-indol-3-yl)boronic acid

Cat. No. B168972
M. Wt: 345.2 g/mol
InChI Key: HVTVYGVLSXIXDW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of “(5-methoxy-1-tosyl-1H-indol-3-yl)boronic acid” is 345.2 g/mol. The compound belongs to the class of organic compounds known as indole-3-acetic acid derivatives .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The compound can be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . These derivatives have attracted increasing attention for the treatment of cancer cells, microbes, and various disorders in the human body .

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

Aldose Reductase Inhibitors

The compound can be used in the production of aldose reductase (ALR2) and aldehyde reductase (ALR1) inhibitors . These inhibitors are important in the treatment of complications of diabetes, such as cataracts, retinopathy, and neuropathy.

Cytotoxic Activities

The compound can be used in the synthesis of new compounds that have dose-dependent cytotoxic activities on MCF-7 cancer cells . This makes it valuable in cancer research and potential therapeutic applications.

Antiviral Activity

Indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . Therefore, the compound can be used in the synthesis of antiviral agents.

Anti-HIV Activity

Indole derivatives have been reported as anti-HIV-1 . Therefore, the compound can be used in the synthesis of novel indolyl and oxochromenyl xanthenone derivatives for anti-HIV-1 activity.

Future Directions

Indole derivatives, such as “(5-methoxy-1-tosyl-1H-indol-3-yl)boronic acid”, have attracted increasing attention in recent years due to their biological activity and potential for treating various disorders . Future research will likely continue to explore the synthesis methods, chemical reactions, and biological applications of these compounds .

properties

IUPAC Name

[5-methoxy-1-(4-methylphenyl)sulfonylindol-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BNO5S/c1-11-3-6-13(7-4-11)24(21,22)18-10-15(17(19)20)14-9-12(23-2)5-8-16(14)18/h3-10,19-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTVYGVLSXIXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C2=C1C=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501157390
Record name Boronic acid, [5-methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-methoxy-1-tosyl-1H-indol-3-yl)boronic acid

CAS RN

149108-62-3
Record name Boronic acid, [5-methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149108-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, [5-methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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